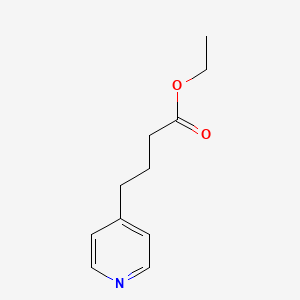

4-Pyridinebutanoic acid, ethyl ester

Description

Contextualization within Pyridine-Based Organic Compounds

Pyridine (B92270), a six-membered heterocyclic aromatic organic compound with the chemical formula C₅H₅N, serves as a fundamental scaffold in a vast array of chemical entities. chemicalbook.com Its unique electronic properties, including its basicity stemming from the lone pair of electrons on the nitrogen atom, make it a versatile building block in organic synthesis. chemicalbook.com The pyridine nucleus is a common feature in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. rsc.org

In the realm of medicinal chemistry, the incorporation of a pyridine ring is a well-established strategy for enhancing the pharmacological properties of a molecule. rsc.org Pyridine derivatives are integral to a wide range of pharmaceuticals, agrochemicals, and functional materials. rsc.orgrsc.org The ability of the pyridine scaffold to improve water solubility and act as a bioisostere for other functional groups contributes to its prevalence in drug design and discovery. rsc.orgnist.gov The functionalization of the pyridine ring at its various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. rsc.org

Historical Trajectory of Academic Inquiry Pertaining to Pyridinebutanoic Acid Derivatives

The academic inquiry into pyridinecarboxylic acids and their derivatives has a rich history, driven by their presence in natural products and their diverse biological activities. Research into isomers like picolinic acid, nicotinic acid, and isonicotinic acid has led to the development of a multitude of therapeutic agents. For instance, iproniazid, a derivative of isonicotinic acid, was one of the first antidepressants, discovered in the 1950s.

While a specific, detailed historical timeline for pyridinebutanoic acid derivatives as a distinct class is not extensively documented, their exploration can be seen as an extension of the broader research into pyridine-based structures. The development of synthetic methodologies for pyridine functionalization has paved the way for the creation of a wide variety of derivatives, including those with extended alkyl chains like the butanoic acid esters. The synthesis of related compounds, such as the reduction of 4-pyridineacetic acid ethyl ester to 4-pyridineethanol, showcases the chemical manipulations that are foundational to the study of these molecules. chemicalbook.com The ongoing development of new synthetic routes for substituted pyridines continues to enable the exploration of novel derivatives with potential applications in various fields. beilstein-journals.org

Identification of Knowledge Gaps and Research Imperatives for 4-Pyridinebutanoic acid, ethyl ester

Despite the broad interest in pyridine chemistry, specific knowledge gaps and research imperatives exist for this compound. A primary challenge lies in the development of more efficient and sustainable synthetic methods. chemicalbook.com While general methods for pyridine synthesis exist, the selective functionalization at specific positions, particularly for derivatives with longer alkyl chains, remains an area for improvement. nih.gov

A significant gap in the current body of knowledge is the lack of comprehensive analytical and spectroscopic data for this compound. While data for related compounds such as ethyl 4-pyridylacetate and ethyl 4-(diethylamino)butanoate are available, specific and verified data for the title compound are not readily found in public databases. rsc.orgbeilstein-journals.org This scarcity of foundational data hinders further research and application development.

Future research should prioritize the following:

Development of Novel Synthetic Routes: Exploration of new catalytic systems and reaction conditions to afford this compound with high yield and selectivity.

Comprehensive Characterization: Thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to establish a definitive and publicly accessible dataset for the compound.

Exploration of Biological Activity: Screening of this compound for potential applications in medicinal chemistry, drawing inspiration from the diverse activities of other pyridine derivatives.

Detailed Research Findings

Due to the limited availability of specific research findings for this compound, this section presents data for closely related and structurally similar compounds to provide a comparative context.

Interactive Data Table: Physicochemical Properties of Related Pyridine Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 4-pyridylacetate | C₉H₁₁NO₂ | 165.19 | 54401-85-3 |

| Ethyl isonicotinate (B8489971) | C₈H₉NO₂ | 151.16 | 1570-45-2 |

| Ethyl 4-(diethylamino)butanoate | C₁₀H₂₁NO₂ | 187.28 | Not available |

Interactive Data Table: Spectroscopic Data of Related Pyridine Esters

| Compound Name | ¹H NMR Data (δ ppm) | ¹³C NMR Data (δ ppm) |

| Ethyl 4-pyridylacetate | 1.25 (t, 3H), 3.65 (s, 2H), 4.15 (q, 2H), 7.25 (d, 2H), 8.50 (d, 2H) | 14.1, 41.2, 60.8, 124.5, 149.8, 171.2 |

| Ethyl 4-(diethylamino)butanoate | 1.02 (t, 6H), 1.25 (t, 3H), 1.80 (quint, 2H), 2.30 (t, 2H), 2.50 (q, 4H), 4.12 (q, 2H) | 11.8, 14.3, 22.5, 31.0, 47.7, 52.5, 60.2, 173.5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-pyridin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWLAANWEZVMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridinebutanoic Acid, Ethyl Ester

Established Synthetic Pathways for 4-Pyridinebutanoic acid, ethyl ester

Traditional synthetic routes remain fundamental for the production of this compound. These methods, primarily esterification and pyridine (B92270) functionalization, are well-documented and widely employed due to their reliability and scalability.

Esterification Reactions in the Formation of this compound

The direct esterification of 4-Pyridinebutanoic acid is a straightforward and common method for synthesizing the corresponding ethyl ester. This transformation is typically achieved through acid-catalyzed reactions.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, and water is often removed as it forms. masterorganicchemistry.com A typical procedure involves refluxing the pyridine carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid. prepchem.com The reaction is then neutralized to isolate the final ester product. prepchem.com

DCC/DMAP Mediated Esterification: A milder and highly efficient method for esterification, particularly for sensitive or sterically hindered substrates, employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method, known as the Steglich esterification, proceeds at room temperature and typically provides high yields by suppressing the formation of side products. organic-chemistry.org The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol, facilitated by DMAP. organic-chemistry.org

| Esterification Method | Reagents | Key Features | Reference |

| Fischer-Speier Esterification | 4-Pyridinebutanoic acid, Ethanol, H₂SO₄ (cat.) | Equilibrium-driven; requires excess alcohol; simple reagents. | masterorganicchemistry.com |

| Steglich Esterification | 4-Pyridinebutanoic acid, Ethanol, DCC, DMAP (cat.) | Mild conditions; high yields; suitable for sensitive substrates. | organic-chemistry.org |

Alkylation Strategies for Pyridine-Containing Ester Synthesis

Alkylation of the pyridine ring is a key strategy for introducing the butanoic acid ester side chain. Regioselectivity, particularly at the C-4 position, is a critical challenge in these syntheses.

Minisci-Type Radical Alkylation: A significant advancement in pyridine functionalization is the use of Minisci-type reactions. Researchers have developed a method for the selective C-4 alkylation of pyridines using a removable blocking group derived from maleic acid. chemistryviews.orgacs.org This approach involves a two-step, chromatography-free sequence where a pyridinium (B92312) salt is formed. This stable intermediate then undergoes a Minisci reaction with carboxylic acids as alkyl radical precursors, yielding the C-4 alkylated pyridine in moderate to good yields without the need for an external acid. chemistryviews.orgacs.org This strategy provides a practical and cost-effective route to valuable C-4 functionalized pyridines. acs.org

Alkylation via N-Oxides: Another approach involves the activation of the pyridine ring through N-oxidation. Pyridine N-oxides can react with various Grignard reagents to introduce alkyl substituents. researchgate.net Subsequent deoxygenation of the N-oxide yields the desired alkylated pyridine. This method offers an alternative pathway for functionalizing the pyridine core, which can then be further elaborated to the target ester.

Regiodivergent Alkylation with Alkyllithium Reagents: The regioselectivity of pyridine alkylation can be controlled by the aggregation state of alkyllithium reagents. acs.org By modifying reaction conditions, such as the choice of solvent, it is possible to direct the alkylation to either the C-2 or C-4 position of the pyridine ring. acs.org This provides a sophisticated tool for the controlled synthesis of specifically substituted pyridine derivatives.

| Alkylation Strategy | Key Reagents/Conditions | Outcome | Reference |

| Blocker-Directed Minisci Alkylation | Pyridine, Maleic acid, Carboxylic acid, Acid-free Minisci conditions | Selective C-4 alkylation of the pyridine ring. | chemistryviews.orgacs.org |

| Pyridine N-Oxide Alkylation | Pyridine N-oxide, Grignard reagents | Introduction of alkyl groups, often at the C-2 position. | researchgate.net |

| Regiodivergent Alkyllithium Alkylation | Pyridine, Alkyllithium, Specific solvent systems (e.g., THF/toluene) | Controllable C-2 or C-4 alkylation. | acs.org |

Novel and Advanced Synthetic Approaches

To overcome the limitations of classical methods and to access specific isomers, particularly chiral compounds, researchers are exploring advanced synthetic techniques. These include biocatalysis and electrochemistry, which offer high selectivity and more sustainable reaction conditions.

Biocatalytic Synthesis of Chiral Ethyl Esters and Analogues

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.gov Enzymes such as ketoreductases, transaminases, and lipases offer high chemo-, regio-, and enantioselectivity under mild conditions. nih.govresearchgate.net

Enzymatic Reduction for Chiral Centers: Ketoreductases (KREDs) are widely used for the asymmetric reduction of keto-esters to produce chiral hydroxy-esters. For instance, the reduction of an ethyl diketoester using Acinetobacter sp. SC13874 cells can produce the corresponding (3R,5S)-dihydroxy ester with high enantiomeric excess (99.4% e.e.). nih.gov This approach is highly relevant for producing chiral analogues of this compound where the butanoyl chain contains hydroxyl groups. The process can achieve high conversion rates (>95%) at significant substrate concentrations. nih.gov

Transketolase-Catalyzed Carbon-Carbon Bond Formation: The enzyme transketolase (TK) catalyzes the asymmetric formation of C-C bonds, which can be used to construct complex chiral molecules. ucl.ac.uk By using engineered TK variants, it is possible to react various aldehydes with a donor like hydroxypyruvate to generate α,α'-dihydroxyketones, which are versatile chiral building blocks. ucl.ac.uk This methodology could be adapted to synthesize chiral precursors for pyridine-containing esters.

| Biocatalytic Method | Enzyme Class | Transformation | Potential Application | Reference |

| Asymmetric Reduction | Ketoreductase (KRED) | Reduction of a keto group to a chiral hydroxyl group. | Synthesis of chiral hydroxy-butanoate pyridine esters. | nih.gov |

| Asymmetric C-C Bond Formation | Transketolase (TK) | Formation of chiral dihydroxyketone structures. | Synthesis of complex chiral precursors for target analogues. | ucl.ac.uk |

| Asymmetric Amination | Transaminase (TAm) | Conversion of a ketone to a chiral amine. | Production of chiral amino-butanoate pyridine esters. | researchgate.net |

Electrochemical Synthesis for Pyridine-Ethyl Ester Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis and modification of heterocyclic compounds. The electrochemical reduction of pyridine can yield partially hydrogenated derivatives, such as dihydropyridines and tetrahydropyridines. wikipedia.orgresearchgate.net For instance, the selective synthesis of 1,4-dihydropyridine (B1200194) can be achieved in the presence of specific organometallic complexes, while (Δ3,4)-tetrahydropyridine can be obtained through direct electrochemical reduction. wikipedia.org These hydrogenated pyridine rings can serve as intermediates for further functionalization, providing access to a different chemical space compared to the aromatic parent compound.

Multi-Step Synthesis Pathways Involving this compound or Related Intermediates

Complex molecules often require multi-step synthetic sequences. Several established named reactions and synthetic sequences can be employed to construct the 4-pyridylbutanoate framework.

Hantzsch Pyridine Synthesis: This is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor (e.g., ammonia) to form a dihydropyridine (B1217469). wikipedia.org The initial product can then be oxidized to the corresponding aromatic pyridine. This method is highly versatile for creating substituted pyridine rings which could be precursors to the target molecule. wikipedia.org

Synthesis from Pyridine Aldehydes: A multi-step pathway to synthesize related structures like ethyl 4-(4-pyridyl)-2-oxobutenoate starts from 4-pyridinecarbaldehyde. researchgate.net The synthesis involves a condensation reaction with ethyl pyruvate, followed by esterification and hydrolysis of a ketal protecting group. researchgate.net This demonstrates how simple pyridine building blocks can be elaborated into more complex ester derivatives.

Synthesis via Suzuki-Miyaura Coupling: The precursor acid, 4-oxo-4-(pyridin-4-yl)butanoic acid, can be synthesized via a Suzuki-Miyaura coupling. This involves reacting pyridine-4-boronic acid with a suitable coupling partner like tert-butyl acetoacetate (B1235776) in the presence of a palladium catalyst. The resulting tert-butyl ester is then hydrolyzed to the carboxylic acid, which can subsequently be esterified to the desired ethyl ester.

Reaction Mechanisms Governing Transformations of this compound

The chemical reactivity of this compound is largely dictated by the interplay between its two primary functional groups: the pyridine ring and the ethyl ester moiety. The transformations it undergoes are governed by well-established reaction mechanisms, primarily centered on the electrophilic nature of the ester's carbonyl carbon and the nucleophilic and basic properties of the pyridine nitrogen.

Hydrolysis Pathways of the Ethyl Ester Moiety (Acid-Catalyzed vs. Base-Catalyzed)

The cleavage of the ethyl ester group in this compound is a common transformation, typically achieved through hydrolysis. This process, which involves the reaction with water to form 4-pyridinebutanoic acid and ethanol, can be catalyzed by either an acid or a base, each following a distinct mechanistic pathway. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium process. libretexts.orgchemguide.co.uk The reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.org

Because the reaction is reversible, a large excess of water is used to drive the equilibrium towards the products, maximizing the yield of the carboxylic acid. chemguide.co.ukchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

In contrast to the acid-catalyzed pathway, base-catalyzed hydrolysis is an irreversible process. quora.comchemistrysteps.com This reaction, also known as saponification, is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk The key distinction is that the base is a reactant and is consumed in the reaction, rather than acting as a catalyst. youtube.com

The mechanism involves:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. chemistrysteps.commasterorganicchemistry.com This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group.

Acid-Base Reaction: In the final and irreversible step, the ethoxide ion, being a strong base, deprotonates the newly formed 4-pyridinebutanoic acid. This acid-base reaction forms ethanol and the carboxylate salt of the acid. chemistrysteps.comyoutube.com

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Alkaline) Hydrolysis |

| Reversibility | Reversible equilibrium chemguide.co.ukchemguide.co.uk | Irreversible (goes to completion) quora.comchemistrysteps.com |

| Role of H⁺/OH⁻ | Catalyst (regenerated) libretexts.org | Reactant (consumed) libretexts.orgyoutube.com |

| Initial Product | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol libretexts.orglumenlearning.com |

| Reaction Conditions | Excess water, strong acid chemguide.co.uk | Stoichiometric strong base (e.g., NaOH) chemguide.co.uk |

| Separation | Products exist in an equilibrium mixture with reactants. chemguide.co.uk | Products are easily separated from the starting material. chemguide.co.uk |

Reduction Reactions of the Ester Functional Group

The ethyl ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed and the reaction conditions.

Reduction to a Primary Alcohol:

Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.org The reaction involves a nucleophilic acyl substitution followed by a nucleophilic addition.

The mechanism is as follows:

A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate.

This intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.

A second hydride ion immediately attacks the aldehyde (which is more reactive than the starting ester), forming a tetrahedral alkoxide intermediate. libretexts.org

An acidic workup in a subsequent step protonates the alkoxide to yield the final product, 4-(pyridin-4-yl)butan-1-ol, along with ethanol from the ethoxy portion of the original ester. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Reduction to an Aldehyde:

To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered hydride reagent is required. Diisobutylaluminum hydride (DIBALH) is commonly used for this purpose. libretexts.org The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The mechanism involves the formation of a stable tetrahedral intermediate with the aluminum species, which does not collapse to the aldehyde until the acidic workup. This allows for the isolation of 4-(pyridin-4-yl)butanal. libretexts.org

Table 2: Reducing Agents for the Ester Group of this compound

| Reagent | Product | Key Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(pyridin-4-yl)butan-1-ol | Followed by an acidic workup libretexts.org |

| Diisobutylaluminum Hydride (DIBALH) | 4-(pyridin-4-yl)butanal | Low temperature (-78 °C) followed by workup libretexts.org |

Nucleophilic Acyl Substitution Reactions involving the Ester

The ester functional group is susceptible to nucleophilic acyl substitution, a broad class of reactions where the ethoxy group (⁻OCH₂CH₃) is replaced by a different nucleophile. masterorganicchemistry.comlibretexts.org The general mechanism is a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group. libretexts.org

Examples of nucleophilic acyl substitution reactions for this compound include:

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849), primary amines, or secondary amines yields the corresponding amide. For instance, reacting this compound with ammonia would produce 4-(pyridin-4-yl)butanamide.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. For example, heating with methanol (B129727) could produce the corresponding methyl ester.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol. The first equivalent adds via nucleophilic acyl substitution to form a ketone intermediate, which then immediately reacts with the second equivalent of the Grignard reagent.

The reactivity in these substitutions depends on the nucleophile's strength and the stability of the leaving group. The reaction equilibrium generally favors the formation of a product where the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

Other Notable Reaction Mechanisms for Pyridine-Containing Butyric Esters

Beyond reactions at the ester group, the presence of the pyridine ring and the methylene (B1212753) carbons of the butyrate (B1204436) chain allows for other transformations.

Reactions at the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it resistant to standard electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions. youtube.com When substitution does occur, it is directed to the C-3 position, as this avoids the formation of a resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. youtube.com

Reactions at the α-Carbon: The protons on the carbon atom alpha to the ester carbonyl (the C-2 position of the butanoate chain) are weakly acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation or condensation reactions (e.g., the Claisen condensation), allowing for the elaboration of the carbon skeleton.

Derivatization and Analog Synthesis of this compound

The structural framework of this compound serves as a versatile template for the synthesis of a wide array of derivatives and analogs. Modifications can be systematically introduced at the pyridine ring, the butyrate side chain, or the ester functionality to modulate the molecule's physicochemical properties.

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogs can be achieved through various strategic approaches, either by modifying the parent molecule or by building the desired analog from different starting materials.

Modification of the Pyridine Ring:

Substitution on the Ring: While direct electrophilic substitution on the pyridine ring is challenging, it is possible under specific conditions. youtube.com A more common strategy involves starting with an already substituted pyridine derivative. For example, using a substituted 4-pyridinecarboxaldehyde (B46228) in a synthetic sequence similar to that used for the parent compound can yield analogs with substituents at various positions on the pyridine ring. researchgate.net

Modification of the Butyrate Chain:

Chain Length Homologation/Shortening: Analogs with different chain lengths can be synthesized. For instance, a Wittig reaction between a pyridine-4-carboxaldehyde and an appropriate phosphorus ylide can be used to construct different unsaturated ester backbones, which can then be hydrogenated.

Substitution on the Chain: As mentioned previously, forming an enolate at the α-carbon allows for the introduction of alkyl or other functional groups at this position. Reactions like the Knoevenagel condensation, involving the condensation of 4-pyridinecarboxaldehyde with active methylene compounds like ethyl acetoacetate, can lead to analogs with functionality at the C-2 and C-3 positions of the butanoate chain.

Modification of the Ester Group:

Varying the Alcohol Moiety: The ethyl ester can be readily converted to other esters through transesterification, or to the carboxylic acid via hydrolysis followed by re-esterification with a different alcohol. libretexts.orgchemicalbook.com This allows for the synthesis of a series of esters (e.g., methyl, propyl, benzyl) to study the effect of the ester group's size and nature.

Conversion to Amides and Other Derivatives: The ester can serve as a precursor to other functional groups through nucleophilic acyl substitution. Reaction with a diverse range of primary and secondary amines can generate a library of amide analogs. libretexts.org

Exploration of Isomeric Pyridine-Butanoic Acid Ethyl Esters

The isomeric relationship in pyridine-butanoic acid ethyl esters primarily revolves around the substitution pattern of the butanoic acid ethyl ester moiety on the pyridine ring. The position of this substituent at the 2, 3, or 4-position of the pyridine ring significantly influences the electronic properties, reactivity, and steric hindrance of the molecule. Furthermore, isomers can also arise from the attachment point of the pyridine ring to the butanoic acid chain (e.g., at the 2, 3, or 4-position of the butanoate chain).

Positional Isomers of Ethyl 4-(Pyridyl)butanoate

The three main positional isomers are ethyl 4-(pyridin-2-yl)butanoate, ethyl 4-(pyridin-3-yl)butanoate, and ethyl 4-(pyridin-4-yl)butanoate. The synthesis of these isomers often employs common synthetic strategies, with variations in starting materials reflecting the desired substitution pattern.

A general and versatile method for the synthesis of these isomers involves the Michael addition of a pyridyl anion equivalent to an appropriate electrophile. For instance, the reaction of lithiated picolines (methylpyridines) with a suitable three-carbon electrophile can provide the carbon skeleton, followed by functional group manipulation to yield the final ester.

Another common approach is the alkylation of a pre-formed pyridine-containing nucleophile. For example, the reaction of a pyridylacetic acid ester enolate with a two-carbon electrophile can be envisioned.

The synthesis of ethyl 4-(pyridin-2-yl)butanoate can be achieved through various synthetic routes. One potential pathway involves the alkylation of 2-picoline. Deprotonation of 2-picoline with a strong base like n-butyllithium, followed by reaction with a suitable three-carbon synthon bearing a leaving group and a protected carboxylic acid or ester functionality, would yield the desired carbon framework. Subsequent deprotection and esterification would provide the final product.

For the synthesis of ethyl 4-(pyridin-3-yl)butanoate, a similar strategy can be employed starting from 3-picoline. Alternatively, a palladium-catalyzed cross-coupling reaction between a 3-halopyridine and a butanoate derivative bearing a suitable organometallic functionality could be a viable route.

The synthesis of ethyl 4-(pyridin-4-yl)butanoate, the primary subject of this article, often involves the hydrogenation of a corresponding unsaturated precursor or the alkylation of a 4-substituted pyridine derivative.

The electronic nature of the pyridine ring is significantly altered by the position of the electron-withdrawing nitrogen atom relative to the side chain. This affects the reactivity of the pyridine ring towards electrophilic or nucleophilic attack, as well as the acidity of the protons on the butanoate chain.

Below is a comparative table of the main positional isomers:

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors |

| Ethyl 4-(pyridin-2-yl)butanoate |  | C₁₁H₁₅NO₂ | 193.24 | 2-Picoline, Ethyl 4-halobutanoate |

| Ethyl 4-(pyridin-3-yl)butanoate |  | C₁₁H₁₅NO₂ | 193.24 | 3-Picoline, Ethyl 4-halobutanoate |

| Ethyl 4-(pyridin-4-yl)butanoate |  | C₁₁H₁₅NO₂ | 193.24 | 4-Picoline, Ethyl 4-halobutanoate |

Isomers with Substitution on the Butanoate Chain

Isomerism also exists based on the point of attachment of the pyridine ring to the butanoate chain. While the primary focus is on the 4-substituted butanoate, other isomers such as ethyl 2-(pyridyl)butanoates and ethyl 3-(pyridyl)butanoates are also of interest.

The synthesis of ethyl 2-(pyridin-4-yl)acetate (a related compound with a shorter chain) involves different strategies, highlighting the versatility of synthetic approaches. sigmaaldrich.com The preparation of ethyl 2-amino-4-(pyridin-4-yl)butanoate and ethyl 2-cyano-4-(pyridin-3-yl)butanoate introduces additional functionality on the butanoate chain, which can serve as a handle for further chemical transformations. bldpharm.comuni.lu

The synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, another related compound, has been reported via the hydroamination of ethyl acrylate (B77674) with 2-aminopyridine (B139424) using trifluoromethanesulfonic acid as a catalyst. google.com This method provides a direct route to an amino-functionalized propanoate derivative.

A selection of these isomers is presented in the table below:

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Ethyl 2-amino-4-(pyridin-4-yl)butanoate |  | C₁₁H₁₆N₂O₂ | 208.26 | Amino group at the 2-position of the butanoate chain. bldpharm.com |

| Ethyl 2-cyano-4-(pyridin-3-yl)butanoate |  | C₁₂H₁₄N₂O₂ | 218.25 | Cyano group at the 2-position of the butanoate chain. uni.lu |

| Ethyl 3-(pyridin-2-ylamino)propanoate |  | C₁₀H₁₄N₂O₂ | 194.23 | Amino-linked propanoate with a shorter chain. google.com |

| Ethyl 4-(5-ethylpyridin-2-yl)butanoate |  | C₁₃H₁₉NO₂ | 221.30 | Ethyl substituent on the pyridine ring. nih.gov |

The exploration of these various isomers is crucial for understanding the structure-activity relationships in medicinal chemistry and for the development of new synthetic methodologies. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the butanoate chain can dramatically alter the biological and chemical properties of these compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Spectral Analysis of 4-Pyridinebutanoic acid, ethyl ester and its Precursors

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number of non-equivalent protons in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum provides characteristic signals that confirm the presence of the pyridine (B92270) ring, the butyrate (B1204436) chain, and the ethyl ester group.

The analysis often extends to its precursors to ensure the correct chemical transformations have occurred. For instance, the ¹H NMR spectrum of a precursor like ethyl 4-pyridylacetate would show distinct signals corresponding to its structure, which would be expected to shift upon conversion to the target molecule. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound and a Precursor

| Compound | Functional Group | Proton | Chemical Shift (ppm) | Multiplicity |

| This compound | Pyridine Ring | H-2, H-6 | ~8.5 | Doublet |

| Pyridine Ring | H-3, H-5 | ~7.2 | Doublet | |

| Ethyl Ester | -OCH₂CH₃ | ~4.1 | Quartet | |

| Butyrate Chain | -CH₂- (alpha to C=O) | ~2.3 | Triplet | |

| Butyrate Chain | -CH₂- (beta to Py) | ~2.7 | Triplet | |

| Butyrate Chain | -CH₂- (gamma to Py) | ~1.9 | Multiplet | |

| Ethyl Ester | -OCH₂CH₃ | ~1.2 | Triplet | |

| Ethyl 4-pyridylacetate chemicalbook.com | Pyridine Ring | H-2, H-6 | ~8.5 | Doublet |

| Pyridine Ring | H-3, H-5 | ~7.3 | Doublet | |

| Ethyl Ester | -OCH₂CH₃ | ~4.1 | Quartet | |

| Acetate Chain | -CH₂- | ~3.7 | Singlet | |

| Ethyl Ester | -OCH₂CH₃ | ~1.2 | Triplet |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Structural Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. pressbooks.pubpressbooks.pub Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and identification of functional groups based on characteristic chemical shift ranges. libretexts.orglibretexts.org In broadband-decoupled ¹³C NMR spectra, each carbon signal typically appears as a singlet, simplifying the spectrum. libretexts.org

For this compound, the ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the aliphatic carbons of the butyrate chain and the ethyl group. pressbooks.pubpressbooks.publibretexts.orglibretexts.org The downfield shift of the carbonyl carbon is a particularly indicative feature. pressbooks.pubpressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~173 |

| Pyridine C-4 | ~150 |

| Pyridine C-2, C-6 | ~149 |

| Pyridine C-3, C-5 | ~124 |

| Ethyl Ester -OCH₂- | ~60 |

| Butyrate -CH₂- (alpha to C=O) | ~34 |

| Butyrate -CH₂- (beta to Py) | ~30 |

| Butyrate -CH₂- (gamma to Py) | ~28 |

| Ethyl Ester -CH₃ | ~14 |

Note: These are predicted values and can vary.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

While ¹H and ¹³C NMR are excellent for establishing the basic connectivity of a molecule, more advanced techniques are required to probe its three-dimensional structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons, which is crucial for assigning stereochemistry and analyzing the preferred conformations of the molecule in solution. Conformational analysis, often aided by computational modeling, provides insight into the molecule's flexibility and the relative orientation of the pyridine ring and the ester chain. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.netjmaterenvironsci.com In a typical GC-MS analysis, a volatile sample is injected into the gas chromatograph, where it is separated into its individual components. jmaterenvironsci.com Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, GC-MS can be used to:

Confirm its identity: The retention time in the GC and the mass spectrum obtained are characteristic of the compound. researchgate.net

Assess its purity: The presence of other peaks in the chromatogram would indicate impurities. researchgate.net

Analyze fragmentation patterns: The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements.

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Ion Peak (M⁺) | m/z = 193 |

| Key Fragment Ions | m/z = 148 ([M-OC₂H₅]⁺), m/z = 120, m/z = 93 |

| Retention Time | Dependent on GC column and conditions |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. lcms.czresearchgate.netnih.gov It involves the separation of components by liquid chromatography followed by two stages of mass analysis (tandem mass spectrometry). lcms.cz This allows for highly selective and sensitive detection. nih.gov

For this compound, LC-MS/MS can be employed for:

Structural Confirmation: By selecting the molecular ion in the first mass analyzer and inducing fragmentation, a characteristic product ion spectrum can be obtained, providing a high degree of confidence in the structural assignment. researchgate.netnih.gov

Quantitative Analysis: LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity and selectivity. lcms.cznih.gov By using a stable isotope-labeled internal standard, precise and accurate quantification of this compound in complex matrices can be achieved. lcms.cznih.gov The method typically involves developing a calibration curve over a specific concentration range. lcms.czresearchgate.netnih.gov

Table 4: Illustrative LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Description | Example Value |

| LC Column | Type of stationary phase | C18 |

| Mobile Phase | Solvents used for elution | Acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Method of ion generation | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | Mass of the molecular ion selected | m/z 194 [M+H]⁺ |

| Product Ion (Q3) | Mass of a characteristic fragment ion monitored | e.g., m/z 148 |

| Collision Energy | Energy used to induce fragmentation | Optimized for the specific transition |

| Calibration Range | Concentration range for quantification | e.g., 1 - 1000 ng/mL |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. This technique can distinguish between molecules that have the same nominal mass but different elemental compositions.

For "this compound," with a chemical formula of C₁₁H₁₅NO₂, the theoretical monoisotopic mass can be calculated with high precision. In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The experimentally measured m/z value of this ion is then compared to the theoretical value. The minimal difference between the experimental and theoretical masses, usually expressed in parts per million (ppm), confirms the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound (Note: This table presents theoretical values as specific experimental data is not publicly available.)

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Theoretical Monoisotopic Mass | 193.1103 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 194.1179 u |

| Expected Experimental m/z | 194.1179 ± error (e.g., < 5 ppm) |

The accurate mass measurement provided by HRMS serves as a fundamental piece of evidence in the structural confirmation of "this compound," effectively ruling out other potential structures with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing complementary information for structural elucidation.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending).

The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the pyridine ring, the ester group, and the aliphatic chain. The C=O stretch of the ester is typically a strong, sharp band. The C-O single bond stretches of the ester will also be present. The pyridine ring will show characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes.

Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: This table is based on typical frequency ranges for the respective functional groups as specific experimental data is not publicly available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C-O (Ester) | Stretching | 1150 - 1300 | Strong |

| C=C, C=N (Pyridine Ring) | Stretching | 1500 - 1600 | Medium |

| sp² C-H (Pyridine Ring) | Stretching | 3000 - 3100 | Medium |

| sp³ C-H (Alkyl Chain) | Stretching | 2850 - 3000 | Medium |

| C-H (Pyridine Ring) | Out-of-plane Bending | 800 - 850 | Strong |

The presence and specific positions of these absorption bands in an experimental IR spectrum would provide strong evidence for the presence of the ester and pyridine functionalities within the molecule's structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

In "this compound," the primary chromophore is the pyridine ring. Pyridine exhibits characteristic π → π* and n → π* electronic transitions. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atom, appear at longer wavelengths. The presence of the butanoic acid ethyl ester substituent on the pyridine ring may cause a slight shift in the λmax values compared to unsubstituted pyridine due to electronic effects.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (Note: This table is based on the known spectroscopic properties of pyridine and related compounds as specific experimental data is not publicly available.)

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~250 - 260 | ~2000 - 3000 |

| n → π | ~270 - 280 | <500 |

Analysis of the UV-Vis spectrum allows for the confirmation of the pyridine chromophore and can provide insights into the electronic environment of the molecule. The position and intensity of the absorption bands are key parameters for characterizing the electronic structure of "this compound."

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It has become a routine tool for evaluating the geometrical and electronic properties of molecules, offering significant insights in the study of organic materials and chemical reactions. biointerfaceresearch.com DFT calculations allow for the prediction of various molecular properties of 4-Pyridinebutanoic acid, ethyl ester from its fundamental electronic structure.

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity. researchgate.netnih.gov

In studies of similar heterocyclic compounds, the HOMO and LUMO energies are calculated to understand charge transfer within the molecule. researchgate.net For instance, in an analysis of a dihydropyridine (B1217469) derivative, the HOMO-LUMO energy gap was calculated to be 4.34 eV using the DFT method, providing a measure of its stability. ekb.eg

The Molecular Electrostatic Potential (MEP) map is another vital output of DFT calculations. It illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.govekb.eg This information is invaluable for predicting how this compound might interact with other molecules and biological targets.

Table 1: Key Parameters from Electronic Structure Analysis

| Parameter | Information Provided | Significance in Chemical Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. A small gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Identifies sites for nucleophilic and electrophilic attack. nih.govekb.eg |

DFT calculations are widely employed to predict spectroscopic data, which can then be compared with experimental results for structure verification. Quantum mechanical approaches using DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a reasonable degree of accuracy, often achieving root mean square errors of 0.2–0.4 ppm for ¹H shifts. mdpi.com However, achieving high accuracy can be challenging, and large deviations are sometimes observed, necessitating a thorough analysis of computational methods. nih.gov

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. These calculated frequencies often contain systematic errors that can be corrected by using scaling factors to improve the agreement with experimental values. researchgate.netscirp.org The analysis of vibrational spectra for related ester compounds has demonstrated a good agreement between experimental and theoretical data after scaling. biointerfaceresearch.com

Table 2: Predicted Spectroscopic Data from DFT Calculations

| Spectroscopic Technique | Predicted Parameter | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts (ppm) | Aids in the assignment of experimental NMR spectra and confirms molecular structure. ualberta.ca |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Helps in the assignment of functional groups and vibrational modes observed in experimental IR spectra. researchgate.net |

Molecular Dynamics Simulations

While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules, providing a virtual movie of molecular life that is crucial for understanding processes like solvation and ligand-target binding. mdpi.com

The behavior of this compound in a solution can be significantly different from its behavior in a vacuum. MD simulations are an excellent tool for studying these solvation effects. By simulating the compound in a box of solvent molecules (e.g., water), researchers can observe how the solvent influences the compound's conformational preferences and dynamics. mdpi.com Such simulations can reveal the formation of clusters or specific interactions with the solvent, which are critical for understanding its behavior in a biological environment. mdpi.commdpi.com

A primary application of MD simulations in medicinal chemistry is to study the interaction between a small molecule (a ligand), such as this compound, and a biological target, typically a protein. nih.gov The theoretical framework involves placing the ligand near the binding site of the target protein within a simulated physiological environment. The subsequent MD simulation can reveal:

The preferred binding poses of the ligand.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The conformational changes in both the ligand and the target upon binding.

An estimation of the binding free energy, which indicates the affinity of the ligand for the target.

This approach provides a dynamic and detailed picture of the molecular recognition process, offering insights that are fundamental to rational drug design.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester |

| Acetic acid |

| Butanoic acid, ethyl ester |

| Ethanol (B145695) |

| Ethyl 2-(4-benzoyl-2, 5- dimethylphenoxy) acetate |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |

| Ethyl acetoacetate (B1235776) |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| Pyrimethamine |

| Thiourea |

| p-tolualdehyde |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern biological interactions. nih.govnih.gov For this compound and its derivatives, QSAR studies can provide valuable insights into their potential therapeutic applications by identifying the key structural features that influence their biological effects.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its biological interactions based on studies of structurally related pyridine (B92270) derivatives. The development of such predictive models typically involves a series of steps:

Data Set Selection: A crucial first step is the compilation of a dataset of compounds with known biological activities. For instance, in studies of pyridine derivatives, this could include activities like anticancer, antimicrobial, or anti-inflammatory effects, often expressed as IC50 or EC50 values. chemrevlett.comresearchgate.net

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchpublish.comhufocw.org Software like Dragon and PaDEL-Descriptor are commonly used for this purpose. chemrevlett.comnih.gov

Model Building: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. Multiple Linear Regression (MLR) is a common technique used to create a linear equation, while more advanced methods like Gene Expression Programming (GEP) can capture non-linear relationships. nih.govchemrevlett.com The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. chemrevlett.com

Model Validation: The robustness and predictive ability of the generated QSAR model are rigorously assessed using various statistical metrics. These include the coefficient of determination (R²), the cross-validated correlation coefficient (q² or Q²), and the standard error of prediction. chemrevlett.comchemrevlett.com An external test set of compounds not used in model development provides a final, unbiased evaluation of the model's predictive performance. chemrevlett.com

For a hypothetical QSAR model of this compound, one might investigate its potential as an inhibitor of a specific enzyme or receptor. By synthesizing a series of analogs with variations in the pyridine ring, the butanoic acid chain, and the ethyl ester group, and measuring their biological activity, a predictive QSAR model could be developed. Such a model would be invaluable for designing novel derivatives with enhanced potency and selectivity. nih.gov

The analysis of a validated QSAR model allows for the identification of the most influential molecular descriptors, thereby providing a deeper understanding of the structure-activity relationship. For pyridine-containing compounds, several types of descriptors have been shown to be important for their biological activities.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as charge distribution and polarizability. The presence of the nitrogen atom in the pyridine ring introduces a region of negative electrostatic potential, which can be crucial for forming hydrogen bonds or other electrostatic interactions with a receptor. nih.gov Descriptors related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Hydrophobicity Descriptors: Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govhufocw.org The ethyl ester group in this compound contributes to its lipophilicity, which can be modulated to optimize its pharmacokinetic profile.

The following table presents a hypothetical set of molecular descriptors that could be relevant for the biological activity of this compound, based on QSAR studies of similar pyridine derivatives.

| Descriptor Class | Descriptor Name | Potential Influence on Biological Activity |

| Topological | Number of Rotatable Bonds | Affects conformational flexibility and binding affinity. |

| Molecular Weight | Influences size and steric interactions within the binding site. | |

| Electronic | Dipole Moment | Determines the polarity of the molecule and its ability to engage in polar interactions. |

| HOMO Energy | Relates to the molecule's electron-donating ability. | |

| LUMO Energy | Relates to the molecule's electron-accepting ability. | |

| Hydrophobicity | LogP | Governs membrane permeability and distribution in biological systems. |

| Constitutional | Number of Hydrogen Bond Acceptors | The pyridine nitrogen and ester oxygen can act as hydrogen bond acceptors, crucial for receptor binding. |

| Number of Hydrogen Bond Donors | The absence of strong hydrogen bond donors can influence binding characteristics. |

By understanding which descriptors are most critical, medicinal chemists can rationally design new derivatives of this compound with improved biological activity profiles. For example, if a QSAR model indicates that a higher dipole moment is beneficial for activity, modifications could be made to the molecule to increase its polarity. nih.gov Conversely, if high lipophilicity is found to be detrimental, the ester group could be replaced with a more polar functional group. hufocw.org This iterative process of design, synthesis, and testing, guided by QSAR, can significantly accelerate the discovery of new therapeutic agents. nih.gov

Investigation of Biological Activity Mechanisms

Interactions with Biological Membranes and Models

The cell membrane is the primary interface between a cell and its environment, and it is the first barrier that any exogenous compound must interact with or cross to exert an intracellular effect. The structure of 4-Pyridinebutanoic acid, ethyl ester—featuring a polar pyridine (B92270) "head" and a nonpolar hydrocarbon "tail"—suggests an amphipathic nature that would govern its interaction with the lipid bilayer of biological membranes.

The interaction can be dissected into two principal components:

Electrostatic and Polar Interactions: The nitrogen atom in the pyridine ring is capable of forming hydrogen bonds and can be protonated in acidic environments, leading to a positive charge. This allows for electrostatic interactions with the negatively charged phosphate (B84403) groups on the outer leaflet of the cell membrane. This initial binding is often a critical step for anchoring the molecule to the cell surface.

Hydrophobic Interactions: The butanoic acid ethyl ester portion of the molecule forms a flexible, lipophilic tail. This hydrocarbon chain can readily insert itself into the hydrophobic core of the lipid bilayer, which is composed of the fatty acid chains of phospholipids (B1166683). The extent of this insertion and the resulting perturbation of the membrane depend on the length and flexibility of this tail.

Studies on similar amphipathic molecules, such as certain phytochemicals and esterified compounds, have shown they can alter membrane properties like fluidity, permeability, and thickness. researchgate.netadvancedbiofuelsusa.info It is hypothesized that this compound would likewise integrate into the membrane, with the pyridine ring positioned near the polar head groups of the phospholipids and the ethyl-butanoate chain extending into the lipid core. This insertion can disrupt the ordered packing of the lipid acyl chains, potentially leading to an increase in membrane fluidity. Such an effect can have profound secondary consequences on the function of membrane-embedded proteins, including ion channels and receptors, thereby influencing cellular signaling pathways.

Table 1: Predicted Interactions of this compound with Biological Membrane Models

| Molecular Moiety | Type of Interaction | Predicted Effect on Membrane |

|---|---|---|

| Pyridine Ring (Head) | Electrostatic / Hydrogen Bonding | Anchoring to the polar head group region of the lipid bilayer. |

| Butanoate Chain (Tail) | Hydrophobic | Insertion into the nonpolar lipid core of the membrane. |

| Ethyl Ester Group | Polar/Hydrophobic Interface | Orientation at the lipid-water interface, potentially influencing local hydration. |

**5.4. Structure-Activity Relationship (SAR) Studies

While specific biological effects for this compound are not widely documented, we can infer its potential activities based on the vast research into pyridine derivatives, which are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. frontiersin.orgnist.gov The key structural determinants of this compound are the pyridine ring, the four-carbon linker, and the ethyl ester group.

The Pyridine Ring: As a bioisostere for a benzene (B151609) ring, the pyridine moiety is a common feature in many approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts polarity, which can be crucial for binding to biological targets like enzymes or receptors. The para-position of the butanoate side chain on the ring dictates a specific spatial geometry that influences how the molecule fits into a target's binding site.

The Ethyl Ester Group: Esters are frequently employed in drug design to create prodrugs. The ethyl ester of 4-Pyridinebutanoic acid can enhance the lipophilicity of the parent carboxylic acid, facilitating its absorption across biological membranes. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the corresponding carboxylic acid (4-Pyridinebutanoic acid). This active form may then exert a biological effect. This strategy has been effectively used in developing antimycobacterial agents where lipophilic precursors are designed to penetrate the mycobacterial cell wall. nih.gov

Table 2: Structural Determinants of this compound and Their Postulated Biological Role

| Structural Feature | Chemical Property | Postulated Contribution to Biological Activity |

|---|---|---|

| 4-Substituted Pyridine Ring | Aromatic, Polar, H-bond acceptor | Target recognition and binding; influences solubility and molecular geometry. |

| Butanoic (C4) Linker | Flexible, Lipophilic | Modulates lipophilicity for membrane passage; provides optimal spacing and orientation between functional groups. |

To further understand the potential role of this compound, it is useful to compare it with structurally related compounds.

Comparison with Ethyl Isonicotinate (B8489971) (Ethyl 4-Pyridinecarboxylate): Ethyl isonicotinate is a closely related pyridine derivative but lacks the three-carbon extension of the butanoic linker. nih.gov This structural difference has significant implications. The presence of the flexible butanoyl chain in this compound increases its lipophilicity and molecular size compared to ethyl isonicotinate. This would likely result in different membrane interaction dynamics and potentially different target specificities. While ethyl isonicotinate presents a more rigid structure, the flexibility of the butanoyl chain in the target compound allows it to explore a larger conformational space, which could be advantageous for fitting into certain binding pockets.

Comparison with Butyric Acid Derivatives: Butyric acid and its salts (butyrates) are short-chain fatty acids known to have significant biological effects, including the inhibition of histone deacetylases (HDAC) and the ability to influence cell differentiation and apoptosis. frontiersin.orgnist.gov Butyrate (B1204436) derivatives can also enhance intestinal barrier integrity. nih.gov When comparing this compound to a simple butyrate ester (like ethyl butyrate), the most profound difference is the addition of the pyridine ring. nist.gov This ring introduces aromaticity, a specific polarity, and the potential for π-π stacking interactions with biological targets, which are absent in simple alkyl esters. Therefore, while the butanoyl-ester part of the molecule might confer some butyrate-like properties, the pyridine head would likely dominate its pharmacological profile, directing it towards different cellular targets and resulting in a distinct spectrum of biological activity.

Table 3: Comparative Analysis of this compound and Related Compounds

| Compound | Key Structural Features | Potential Functional Implications |

|---|---|---|

| This compound | Pyridine ring + C4 linker + ethyl ester | Amphipathic; prodrug potential; flexible structure for target binding. |

| Ethyl Isonicotinate | Pyridine ring directly attached to ethyl ester | More rigid structure; lower lipophilicity; different target accessibility. |

| Ethyl Butyrate | No aromatic ring; C4 chain + ethyl ester | Lacks specific target interactions mediated by the pyridine ring; primarily acts as a simple aliphatic ester. |

Advanced Analytical Method Development and Applications

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For "4-Pyridinebutanoic acid, ethyl ester," various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are instrumental.

Reversed-phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of pyridine (B92270) derivatives. researchgate.net A typical RP-HPLC method for a compound like "this compound" would be developed and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. pensoft.netnih.gov

Method development often begins with selecting a suitable stationary phase, with C18 columns being a common choice due to their versatility in separating compounds of moderate polarity. pensoft.net The mobile phase composition is then optimized to achieve good resolution and a reasonable retention time. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically employed. semanticscholar.org The pH of the aqueous phase can be adjusted to control the ionization state of the pyridine ring, thereby influencing its retention characteristics. pensoft.net Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and reproducibility. nih.gov Detection is commonly performed using a UV-Vis detector, set at a wavelength where the pyridine chromophore exhibits maximum absorbance. pensoft.net

Validation of the developed method involves a series of experiments to confirm its performance. Specificity is assessed to ensure that there is no interference from other components. Linearity is determined by analyzing a series of standards across a defined concentration range. Precision is evaluated by repeatedly analyzing a single sample to determine the method's repeatability (intra-day precision) and intermediate precision (inter-day precision). Accuracy is measured by spiking a known amount of the standard into a sample matrix and calculating the recovery. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are also established to define the sensitivity of the method.

Table 1: Illustrative RP-HPLC Method Parameters and Validation Summary

| Parameter | Condition / Value |

| Chromatographic Conditions | |

| HPLC System | Agilent HPLC or equivalent |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection Wavelength | 262 nm (typical for pyridine ring) |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 20 µL nih.gov |

| Elution Mode | Isocratic nih.gov |

| Validation Parameters | |

| Retention Time (t_R) | Approx. 5.5 min (Hypothetical) |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% nih.gov |

| Limit of Detection (LOD) | Dependent on detector sensitivity |

| Limit of Quantification (LOQ) | Dependent on detector sensitivity |

While "this compound" itself is not chiral, derivatives or related compounds in a synthetic pathway may possess chiral centers. In such cases, assessing enantiomeric purity is critical. Chiral chromatography is the definitive technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The development of a chiral separation method involves screening various CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are among the most versatile and widely used. sigmaaldrich.com The choice of mobile phase is also crucial. Normal-phase (e.g., hexane/ethanol (B145695) mixtures) or reversed-phase conditions can be employed, depending on the nature of the analyte and the CSP. sigmaaldrich.com For basic analytes like pyridine derivatives, the addition of a small amount of a basic or acidic modifier to the mobile phase can significantly improve peak shape and resolution. sigmaaldrich.com Once a suitable column and mobile phase are identified, the method is optimized and validated for the quantification of enantiomeric excess (e.e.).

Table 2: General Strategy for Chiral Method Development

| Step | Description |

| 1. CSP Screening | Test a variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) under different mobile phase modes (normal-phase, reversed-phase, polar ionic). sigmaaldrich.com |

| 2. Mobile Phase Optimization | Adjust the ratio of organic modifiers (e.g., ethanol, isopropanol) and additives (e.g., trifluoroacetic acid, diethylamine) to improve separation factor (α) and resolution (Rs). |

| 3. Parameter Tuning | Optimize flow rate and column temperature to enhance efficiency and reduce analysis time. |

| 4. Method Validation | Validate the final method for specificity, linearity, accuracy, and precision for the minor enantiomer in the presence of the major one. |

Electrochemical Detection and Quantification

Electrochemical methods offer a sensitive and selective alternative to traditional spectroscopic detection. The pyridine moiety in "this compound" is electroactive, meaning it can be oxidized or reduced at a specific potential. This property can be exploited for detection and quantification using techniques like voltammetry.

An electrochemical sensor for this compound could be developed using a modified electrode. Techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed for quantitative analysis due to their high sensitivity and ability to reduce background signals. arxiv.org In a typical setup, a working electrode (e.g., glassy carbon, gold), a reference electrode, and a counter electrode are immersed in a solution containing the analyte and a supporting electrolyte. A potential is applied, and the resulting current, which is proportional to the analyte's concentration, is measured.

Method development would involve optimizing parameters such as the pH of the supporting electrolyte, the choice of electrode material, and the voltammetric waveform parameters (e.g., pulse amplitude, step potential). Validation would include assessing the linear range, sensitivity (LOD, LOQ), selectivity against potential interferences, and reproducibility. arxiv.org

Application of Advanced Techniques in Complex Biological Matrices

Analyzing "this compound" in complex biological matrices such as plasma or urine requires a robust analytical method that combines efficient sample preparation with sensitive detection. nih.gov The primary challenge is to isolate the target analyte from a multitude of endogenous components (e.g., proteins, salts, lipids) that can interfere with the analysis. japsonline.com

Sample preparation is a critical first step. Common techniques include:

Protein Precipitation (PPT): An organic solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological fluid into an immiscible organic solvent based on its solubility.

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for sample clean-up and concentration. A cartridge containing a specific sorbent is used to selectively retain the analyte while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.

Following extraction, the sample is typically analyzed by a high-sensitivity instrumental method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of very low concentrations of the analyte. The combination of chromatographic separation by HPLC with the specific detection by a mass spectrometer provides a highly reliable method for analysis in complex matrices. The method must be thoroughly validated in the specific biological matrix to ensure its performance, including assessment of matrix effects, recovery, and stability. japsonline.com

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

The synthesis of 4-Pyridinebutanoic acid, ethyl ester and its derivatives is foundational to enabling further research. While classical methods for esterification and pyridine (B92270) ring functionalization are established, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

One promising avenue is the application of modern cross-coupling reactions. For instance, methodologies analogous to the Suzuki or Negishi coupling could be adapted to introduce the butanoic acid ester chain onto a pre-functionalized pyridine ring. This approach would offer significant flexibility in creating a library of analogues with diverse substituents on the pyridine core.

Furthermore, chemoenzymatic strategies present an attractive alternative for enhancing stereoselectivity and reducing environmental impact. The use of lipases or esterases for the esterification step or enzymes to catalyze key bond-forming reactions could lead to higher yields and enantiopure products, which are crucial for detailed biological evaluations.

Another area of exploration involves the development of one-pot synthesis protocols. A multi-component reaction, for example, could combine a pyridine derivative, a four-carbon building block, and ethanol (B145695) in a single, efficient step. This would streamline the synthesis process, making it more cost-effective and scalable. Research into novel catalysts, such as nanostructured ionic liquids, could also pave the way for greener and more efficient synthetic methods for pyridine derivatives.